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Dihydroeponemycin - 2499-33-4

Dihydroeponemycin

Catalog Number: EVT-10946407
CAS Number: 2499-33-4
Molecular Formula: C20H36N2O6
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydroeponemycin is a potent proteasome inhibitor that has garnered attention for its potential applications in cancer therapy. It is derived from eponemycin, a natural compound known for its antitumor properties. Dihydroeponemycin selectively targets the catalytic threonine residues of specific proteasome subunits, particularly LMP2 and LMP7, which are crucial in regulating various cellular processes, including protein degradation and cell cycle control. This compound has been studied for its ability to induce apoptosis in cancer cells, making it a valuable tool in cancer research and treatment.

Source and Classification

Dihydroeponemycin is classified as a proteasome inhibitor. It is synthesized from eponemycin, which is produced by certain Streptomyces species. The compound belongs to the class of epoxyketone proteasome inhibitors, characterized by their ability to form covalent bonds with the active site of proteasome subunits. This classification highlights its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of dihydroeponemycin involves several key steps:

  1. Convergent Synthesis: This method combines protected peptide segments through multiple coupling reactions.
  2. Key Reagents: The synthesis typically utilizes reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the coupling of amino acids and other functional groups.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product from stereoisomers and impurities.

The synthetic route generally includes the protection of functional groups, coupling reactions to form peptide bonds, and subsequent deprotection steps to yield dihydroeponemycin in a pure form .

Molecular Structure Analysis

Structure and Data

Dihydroeponemycin features a complex molecular structure characterized by an epoxyketone moiety. The structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₉N₃O₄
  • Molecular Weight: 299.32 g/mol
  • Structural Features: The compound contains an epoxide group that is crucial for its binding to proteasome subunits.

The stereochemistry of dihydroeponemycin plays a significant role in its biological activity, particularly its selectivity towards specific proteasome subunits .

Chemical Reactions Analysis

Reactions and Technical Details

Dihydroeponemycin primarily acts through covalent modification of the catalytic threonine residues in the proteasome's active site. Key reactions include:

  1. Covalent Bond Formation: The epoxide group reacts with the hydroxyl group of the threonine residue, leading to irreversible inhibition of proteasome activity.
  2. Subunit Specificity: Dihydroeponemycin shows selectivity for LMP2 and LMP7 subunits over other catalytic subunits, which is critical for its therapeutic efficacy.

These reactions underscore the compound's mechanism as a selective proteasome inhibitor with potential applications in cancer treatment .

Mechanism of Action

Process and Data

The mechanism of action of dihydroeponemycin involves:

  1. Inhibition of Proteasome Activity: By covalently modifying LMP2 and LMP7, dihydroeponemycin disrupts normal protein degradation pathways.
  2. Induction of Apoptosis: The inhibition leads to the accumulation of pro-apoptotic factors and the subsequent induction of cell death in cancer cells.
  3. Selectivity Towards Cancer Cells: Cancer cells that express higher levels of immunoproteasomes are particularly sensitive to dihydroeponemycin, making it a promising candidate for targeted cancer therapy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dihydroeponemycin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to light or heat.

These properties are essential for determining the optimal conditions for storage and use in laboratory settings .

Applications

Scientific Uses

Dihydroeponemycin has several significant applications in scientific research:

  1. Cancer Research: Its role as a proteasome inhibitor makes it valuable for studying mechanisms of cancer cell survival and apoptosis.
  2. Biochemical Probes: Dihydroeponemycin can be used as a biochemical probe to investigate proteasome function in various cellular contexts.
  3. Therapeutic Potential: Ongoing studies are exploring its efficacy as a therapeutic agent in treating cancers with high immunoproteasome expression.
Biochemical Context of Dihydroeponemycin in Proteasome Inhibition

Ubiquitin-Proteasome System as a Therapeutic Target

The Ubiquitin-Proteasome System represents the primary pathway for controlled protein degradation in eukaryotic cells, regulating essential processes including cell cycle progression, DNA repair, apoptosis, and stress response. This system involves a cascade of enzymes: Ubiquitin-activating enzymes (E1), Ubiquitin-conjugating enzymes (E2), and Ubiquitin ligases (E3), which collectively tag target proteins with polyubiquitin chains (typically ≥4 ubiquitins linked via Lys48 or Lys11 residues). These polyubiquitinated substrates are then recognized and degraded by the 26S proteasome complex into peptides and amino acids [1] [8]. Cancer cells exhibit heightened dependence on the Ubiquitin-Proteasome System due to accelerated protein turnover required for rapid proliferation and survival. Consequently, targeted inhibition of the Ubiquitin-Proteasome System induces proteotoxic stress and apoptosis in malignant cells [1] [4]. This vulnerability positions the Ubiquitin-Proteasome System as a validated target for oncology drug development, exemplified by clinical proteasome inhibitors such as bortezomib and carfilzomib [1] [8].

Table 1: Key Components of the Ubiquitin-Proteasome System

ComponentFunctionExamples/Subtypes
Ubiquitin-activating enzyme (E1)Activates ubiquitin via ATP-dependent adenylationUBA1, UBA6
Ubiquitin-conjugating enzyme (E2)Transfers activated ubiquitin to E3 ligase or substrate~50 human enzymes
Ubiquitin ligase (E3)Mediates substrate-specific ubiquitin transferRING, HECT, RBR classes (>600 human enzymes)
26S ProteasomeDegrades polyubiquitinated proteins19S regulatory particle + 20S core particle
Deubiquitinases (DUBs)Reverse ubiquitination by removing ubiquitin chainsUSP, UCH, OTU, MJD, JAMM families (>90 human enzymes)

Role of 20S Proteasome in Cellular Protein Homeostasis

The 20S core particle (20S CP) serves as the catalytic engine of the proteasome, forming a barrel-shaped structure comprising four stacked heptameric rings (α7β7β7α7). The outer α-rings regulate substrate entry, while the inner β-rings harbor three proteolytic activities: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5). Intriguingly, free 20S proteasomes constitute approximately two-thirds of cellular proteasome populations and function independently of ubiquitin tagging or ATP-dependent regulators under specific conditions [2] [6]. The 20S proteasome preferentially degrades intrinsically disordered proteins and oxidatively damaged proteins with exposed hydrophobic regions, which can passively enter its catalytic chamber without requiring unfolding [2]. During oxidative stress, ATP depletion triggers dissociation of 26S proteasomes into free 20S core particles and 19S regulators. Concurrently, reactive oxygen species inactivate ubiquitination machinery, shifting protein degradation toward ubiquitin-independent 20S pathways. Heat shock protein 70 further enhances this process by shuttling damaged substrates to the 20S proteasome [2]. This adaptive response positions the 20S proteasome as a critical defender of proteostasis under stress conditions, with its inhibition exacerbating cellular damage.

Epoxyketones as a Class of Irreversible Proteasome Inhibitors

Epoxyketones constitute a mechanistically distinct class of proteasome inhibitors characterized by a reactive α',β'-epoxyketone pharmacophore. This chemical moiety enables irreversible, covalent inhibition through a dual nucleophilic attack mechanism: The catalytic N-terminal threonine of proteasome β-subunits first attacks the ketone carbonyl, forming a hemiketal intermediate. Subsequent epoxide ring opening by the adjacent amine generates a stable morpholino adduct, permanently blocking the active site [3] [5] [9]. Dihydroeponemycin, a natural product derivative of eponemycin isolated from marine Streptomyces species, exemplifies this class. It demonstrates subunit selectivity by preferentially inhibiting the chymotrypsin-like (β5) activity of the immunoproteasome subunits LMP2 (β1i) and LMP7 (β5i), as well as the constitutive β5 subunit [3] [7]. This binding profile distinguishes it from its analog epoxomicin, which primarily targets constitutive subunits.

Table 2: Comparative Profile of Epoxyketone Proteasome Inhibitors

InhibitorSourcePrimary Proteasome TargetsAntiproliferative IC₅₀Key Biological Effects
DihydroeponemycinMarine Streptomyces sp.Immunoproteasome: LMP2, LMP7; Constitutive: β5100 nMApoptosis induction, spindle-like morphological changes
EpoxomicinAcremonium sp.Constitutive: β5, β2; Immunoproteasome: MECL1 (β2i)Low nM rangeAnti-tumor activity in multiple myeloma models
CarfilzomibSynthetic derivative of epoxomicinConstitutive β5 > β2 > β1Sub-nM to nMFDA-approved for multiple myeloma

The irreversible binding kinetics of epoxyketones confer prolonged pharmacodynamic effects, making them potent tools for disrupting proteostasis. In glioma cell lines (HOG and T98G), Dihydroeponemycin exhibits significant cytotoxicity (GI₅₀ = 1.6-1.7 ng/mL), triggering accumulation of polyubiquitinated proteins and upregulating endoplasmic reticulum stress response genes such as ATF4, CHOP, and BiP [7]. Beyond oncology, Dihydroeponemycin demonstrates promising antimalarial activity by inhibiting the Plasmodium falciparum ubiquitin-proteasome system. In silico studies confirm its binding to Plasmodium proteasome subunits, particularly the E3 ligase components essential for parasite survival [9] [10]. This dual therapeutic potential underscores the significance of epoxyketones as versatile proteasome-targeting agents.

Table 3: Dihydroeponemycin's Antimalarial Mechanism via Ubiquitin-Proteasome System Inhibition

StageMolecular EventConsequence for Plasmodium
Ubiquitin-Proteasome System InhibitionCovalent binding to catalytic threonine of Plasmodium 20S β-subunitsBlockade of ubiquitin-dependent protein degradation
Proteotoxic StressAccumulation of polyubiquitinated proteins and damaged organellesDisruption of hemoglobin digestion and heme detoxification
Cell Cycle ArrestDysregulation of cyclin degradation and CDK inhibitorsImpaired schizogony and merozoite formation
ER Stress ActivationUnfolded Protein Response (UPR) induction via ATF6, IRE1, and PERK pathwaysER swelling and translational arrest
Apoptotic SignalingMitochondrial membrane permeabilization and caspase activationTrophozoite and schizont death

Properties

CAS Number

2499-33-4

Product Name

Dihydroeponemycin

IUPAC Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide

Molecular Formula

C20H36N2O6

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1

InChI Key

IUDBVFIQSSOIDB-TWOQFEAHSA-N

Canonical SMILES

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO

Isomeric SMILES

CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO

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